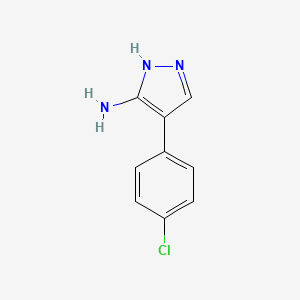

4-(4-chlorophenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDDRNREDMYWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193568 | |

| Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808656 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40545-65-1, 57999-09-4 | |

| Record name | 4-(4-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40545-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040545651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-(4-CHLOROPHENYL)PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 57999-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 4 4 Chlorophenyl 1h Pyrazol 5 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and three-dimensional arrangement of atoms within a molecule. wikipedia.org For pyrazole (B372694) derivatives, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for a complete assignment of all signals and confirmation of the isomeric structure.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a 4-(4-chlorophenyl)-1H-pyrazol-5-amine analog, distinct signals are expected for the pyrazole ring protons, the amine protons, and the protons of the chlorophenyl ring.

The chemical shifts are influenced by factors such as solvent, concentration, and temperature, especially for the labile N-H protons. orgchemboulder.comchemistrysteps.com The protons on the 4-chlorophenyl group typically appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, in the aromatic region (δ 7.0–8.0 ppm). For example, in the closely related compound 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the signals for a chlorophenyl group were observed as multiplets between δ 7.28 and 7.62 ppm. rsc.org The single proton on the pyrazole ring (H-3) would likely appear as a singlet, with its exact chemical shift influenced by the surrounding substituents. The amine (NH₂) protons and the pyrazole N-H proton are expected to appear as broad singlets, and their chemical shifts can be highly variable (δ 5.0-10.0 ppm) due to hydrogen bonding and exchange with solvent protons. orgchemboulder.comrsc.org

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogs

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (C₆H₄Cl) | 7.0 – 7.8 | Doublet (d) | Typical AA'BB' system for 1,4-disubstitution. rsc.org |

| Pyrazole (H-3) | ~7.0 – 7.5 | Singlet (s) | Chemical shift is dependent on ring electronics. |

| Amine (NH₂) | 5.0 – 8.5 | Broad Singlet (br s) | Shift and broadening are concentration and solvent-dependent. rsc.org |

| Pyrazole (N-H) | 7.0 – 12.0 | Broad Singlet (br s) | Position is highly variable; may exchange with D₂O. mdpi.com |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. For this compound analogs, distinct signals are anticipated for each unique carbon atom in the pyrazole and chlorophenyl rings. The chemical shifts provide insight into the electronic environment of each carbon.

In a pyrazole derivative, the carbon atom bearing the amino group (C-5) is expected to be significantly shielded, appearing at a lower chemical shift compared to the other ring carbons. Conversely, the carbon attached to the chlorophenyl group (C-4) and the C-3 carbon would appear at higher chemical shifts. For instance, in an analog, the pyrazole carbon signals appeared in the range of δ 98-159 ppm. nih.govdundee.ac.uk The carbons of the 4-chlorophenyl ring typically resonate in the δ 120–140 ppm range, with the carbon atom directly bonded to the chlorine atom (C-Cl) showing a characteristic shift around δ 130-135 ppm. rsc.orgnih.gov

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Pyrazole C-3 | 135 – 145 | |

| Pyrazole C-4 | 120 – 130 | Attached to the aryl group. |

| Pyrazole C-5 | 145 – 155 | Attached to the amine group. |

| Aromatic C-Cl | 130 – 136 | Carbon bearing the chlorine atom. rsc.org |

| Aromatic C-H | 125 – 130 | |

| Aromatic C-ipso | 135 – 145 | Carbon attached to the pyrazole ring. |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for probing the electronic structure at nitrogen centers. In the pyrazole ring system, there are two distinct nitrogen environments: a "pyrrole-type" nitrogen (N-1), which is part of an N-H group, and a "pyridine-type" nitrogen (N-2), which is an imine-like nitrogen. scilit.comresearchgate.net

These two types of nitrogen atoms exhibit significantly different ¹⁵N chemical shifts. The chemical shifts are sensitive to tautomerism, protonation, and hydrogen bonding. scilit.compsu.edu For NH-pyrazoles, studies in the solid state and at low temperatures in solution have allowed for the characterization of individual tautomers. psu.edu The N-1 ("pyrrole-type") nitrogen is typically more shielded, while the N-2 ("pyridine-type") nitrogen is deshielded. nih.gov The amine nitrogen (-NH₂) attached to C-5 would present a third distinct signal. The use of indirect detection methods like HMBC is often necessary to obtain ¹⁵N data due to the low natural abundance and sensitivity of the ¹⁵N nucleus. researchgate.netnih.gov

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For a this compound analog, COSY would reveal cross-peaks between the ortho- and meta-protons on the chlorophenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu It is used to definitively assign which proton signal corresponds to which carbon signal. For example, it would show a correlation between the pyrazole H-3 signal and the C-3 carbon signal, and between each aromatic proton and its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is vital for piecing together the molecular skeleton. Key correlations would include those from the pyrazole N-H proton to carbons C-3 and C-5, and from the aromatic protons to adjacent and ipso-carbons, confirming the connection and orientation of the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org It can provide information about the conformation and stereochemistry of the molecule.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of a this compound analog would display characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of both the pyrazole ring and the C-5 amino group are particularly informative.

Typically, the N-H stretches appear as strong, often broad, bands in the region of 3200–3500 cm⁻¹. The primary amine (-NH₂) group usually shows two distinct bands in this region, corresponding to symmetric and asymmetric stretching modes. rsc.org The pyrazole ring itself gives rise to a series of characteristic bands, including C=N and C=C stretching vibrations in the 1400–1650 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. rdd.edu.iqresearchgate.net The presence of the 4-chlorophenyl group would be indicated by aromatic C-H stretching vibrations and a strong band for the C-Cl stretch, typically found in the lower frequency region (around 1090 cm⁻¹). nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound Analogs

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 – 3500 | Medium-Strong |

| Pyrazole (N-H) | N-H Stretch | 3200 – 3400 | Medium, Broad |

| Aromatic C-H | C-H Stretch | 3000 – 3100 | Medium-Weak |

| Pyrazole Ring | C=N, C=C Stretch | 1400 – 1650 | Medium-Strong |

| Amine (R-NH₂) | N-H Bend (scissoring) | 1590 – 1650 | Medium-Strong |

| Aryl-Cl | C-Cl Stretch | ~1090 | Strong |

| 1,4-disubstituted Benzene | C-H Out-of-plane Bend | 800 – 850 | Strong |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint based on its specific chemical bonds and symmetry. The analysis of this compound and its analogs reveals characteristic spectral bands corresponding to the vibrations of the pyrazole core, the chlorophenyl substituent, and the amine group. elsevierpure.com

In studies of structurally similar compounds like 5-(4-Chlorophenyl)-3H-pyrazol-3-one, vibrational assignments have been made with the aid of Density Functional Theory (DFT) calculations. elsevierpure.com The Raman spectrum is expected to show distinct peaks for the N-H stretching vibrations of the pyrazole ring and the amino group, typically observed in the 3100-3500 cm⁻¹ region. scispace.com Aromatic C-H stretching vibrations from the chlorophenyl ring generally appear as weak bands around 3000-3100 cm⁻¹. scispace.com

The pyrazole ring itself contributes to a series of characteristic vibrations, including C=N, C-N, and C-C stretching modes, which are often coupled and appear in the 1200-1650 cm⁻¹ range. researchgate.netresearchgate.net The C-Cl stretching vibration of the chlorophenyl group is a key identifier, typically found in the lower frequency region of the spectrum. The table below summarizes the expected vibrational modes and their approximate frequency ranges based on data from analogous structures.

Interactive Data Table: Expected Raman Vibrational Modes

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| N-H Stretch | Pyrazole NH / Amine NH₂ | 3100 - 3500 | 1-(4-Chlorophenyl) piperazine (B1678402) scispace.com |

| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 | 1-(4-Chlorophenyl) piperazine scispace.com |

| C=O Stretch (Anticipated Shift for C=N) | Pyrazole Ring | 1650 - 1725 | Ribavirin nih.gov |

| C=C Stretch | Phenyl Ring | 1590 - 1630 | 1-(4-Chlorophenyl) piperazine scispace.com |

| NH₂ Bending | Amine NH₂ | 1550 - 1560 | Ribavirin nih.gov |

| C-N Stretch | Pyrazole / Amine | 1200 - 1400 | Ribavirin nih.gov |

| C-Cl Stretch | 4-chlorophenyl | 600 - 800 | 5-(4-Chlorophenyl)-3H-pyrazol-3-one elsevierpure.com |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₉H₈ClN₃. According to the Nitrogen Rule, a molecule containing an odd number of nitrogen atoms will have a molecular ion peak (M⁺) with an odd mass-to-charge ratio (m/z). libretexts.org The presence of a chlorine atom will also result in a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron Impact (EI) mass spectrometry typically induces extensive fragmentation. For this compound, fragmentation is expected to involve several key pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the amine group is a common pathway for amines. libretexts.org

Ring Fragmentation: The pyrazole ring can undergo cleavage, leading to various smaller charged fragments.

Aromatic Ion Formation: The presence of the stable 4-chlorophenyl group will likely lead to a prominent peak corresponding to the 4-chlorophenyl cation. whitman.edu

In Electrospray Ionization (ESI) mass spectrometry, which is a softer ionization technique, the protonated molecule [M+H]⁺ is often the most abundant ion observed. mdpi.com Predicted adducts for similar bromo-pyrazole amines include [M+Na]⁺ and [M+K]⁺. uni.luuni.lu

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Ion | Formula | Predicted m/z (for ³⁵Cl) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₉H₈ClN₃]⁺ | 193 | Molecular Ion |

| [M+2]⁺ | [C₉H₈³⁷ClN₃]⁺ | 195 | Isotopic Peak for ³⁷Cl |

| [M+H]⁺ | [C₉H₉ClN₃]⁺ | 194 | Protonated Molecule (ESI) |

| [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | 111 | Loss of pyrazole-amine moiety |

| [C₃H₃N₂]⁺ | [C₃H₃N₂]⁺ | 67 | Cleavage product of pyrazole ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. nih.gov This technique yields precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's conformation and packing in the crystal lattice.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related compounds allows for well-founded predictions. For instance, the crystal structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid reveals a significant dihedral angle of 52.34 (7)° between the pyrazole and phenyl rings. nih.gov A similar non-planar conformation is expected for this compound due to steric hindrance.

The presence of both hydrogen bond donors (the amine and pyrazole N-H groups) and acceptors (the pyrazole nitrogen) creates the potential for extensive intermolecular hydrogen bonding. In related structures, these interactions lead to the formation of supramolecular assemblies such as inversion dimers or catemeric (chain-like) motifs. nih.govmdpi.com The specific packing motif can be influenced by the nature of the substituents on the pyrazole ring. mdpi.com

Interactive Data Table: Typical Crystallographic Parameters for Pyrazole Analogs

| Parameter | Expected Feature/Value | Reference Compound(s) |

|---|---|---|

| Crystal System | Monoclinic / Orthorhombic | 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid nih.gov |

| Space Group | P2₁/c, Pbca, etc. | 4-halogenated-1H-pyrazoles mdpi.com |

| Dihedral Angle (Pyrazole-Phenyl) | 45 - 55° | 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid nih.gov |

| Key Intermolecular Interaction | N-H···N or N-H···O Hydrogen Bonds | 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid nih.gov |

| Supramolecular Motif | Dimer or Catemer formation | 4-halogenated-1H-pyrazoles mdpi.com |

Elemental Analysis in Compound Verification

Elemental analysis is a fundamental technique used to verify the purity and confirm the empirical formula of a synthesized compound. It quantitatively determines the percentage composition of key elements, primarily carbon (C), hydrogen (H), and nitrogen (N). For a pure sample of this compound (C₉H₈ClN₃), the experimentally determined percentages should closely match the theoretically calculated values.

In numerous studies involving the synthesis of novel pyrazole derivatives, elemental analysis is presented as definitive proof of structure and composition, alongside spectroscopic data. mdpi.comcu.edu.eg The standard criterion for confirmation is that the experimentally found values are within ±0.4% of the calculated theoretical values.

Interactive Data Table: Elemental Composition of C₉H₈ClN₃

| Element | Symbol | Atomic Mass | Molar Mass (g/mol) | Calculated % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 55.82% |

| Hydrogen | H | 1.008 | 8.064 | 4.17% |

| Chlorine | Cl | 35.453 | 35.453 | 18.31% |

| Nitrogen | N | 14.007 | 42.021 | 21.70% |

| Total | 193.637 | 100.00% |

An experimental result showing, for example, C: 55.79%, H: 4.20%, and N: 21.68% would be considered strong evidence confirming the successful synthesis of the target compound. cu.edu.eg

Structure Activity Relationship Sar Studies and Rational Design of 4 4 Chlorophenyl 1h Pyrazol 5 Amine Derivatives

Correlating Structural Modulations with Biological Outcomes

Systematic modifications of the 4-(4-chlorophenyl)-1H-pyrazol-5-amine core have led to significant insights into how specific structural features influence biological activity. Research has demonstrated that substitutions at various positions on the pyrazole (B372694) ring and the pendant chlorophenyl group can drastically alter the compound's potency and target specificity.

For instance, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs were synthesized and evaluated for their antitumor activity. nih.govresearchgate.net The conversion of the carboxylic acid hydrazide at the 3-position into various heterocyclic rings, such as 1,3,4-oxadiazoles, resulted in compounds with a broad spectrum of antitumor activity. nih.govresearchgate.net Notably, compound 14 (from the cited study), a 2-substituted-1,3,4-oxadiazole derivative, showed exceptional potency against numerous cancer cell lines, with GI50 values in the nanomolar range for approximately 26 different cell lines. nih.gov This highlights that significant modifications at the 3-position, transforming the hydrazide into a more complex heterocyclic system, can substantially enhance antitumor efficacy.

Table 1: Antitumor Activity of Selected 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole Derivatives

| Compound ID | Modification at 3-position | Mean GI50 (µM) across all cell lines | Leukemia Subpanel GI50 (µM) |

|---|---|---|---|

| 11 | 2-(4-chlorophenyl)-5-substituted-1,3,4-oxadiazole | 0.20 | 0.09 |

| 14 | 2-(3,4,5-trimethoxyphenyl)-5-substituted-1,3,4-oxadiazole | 0.08 | 0.03 |

Data sourced from a study on polysubstituted pyrazoles. nih.gov

In the context of kinase inhibition, specifically targeting Fibroblast Growth Factor Receptors (FGFRs), the 5-amino-1H-pyrazole-4-carboxamide scaffold has been extensively studied. nih.gov A representative compound, 10h , from a series of these derivatives, demonstrated potent, nanomolar activity against FGFR1, FGFR2, FGFR3, and a drug-resistant gatekeeper mutant. nih.gov This compound also effectively suppressed the proliferation of various lung and gastric cancer cell lines. nih.gov The success of this derivative underscores the importance of the 4-carboxamide group in facilitating key interactions within the kinase active site.

Table 2: Kinase Inhibitory and Antiproliferative Activity of Compound 10h

| Target / Cell Line | IC50 (nM) |

|---|---|

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F mutant | 62 |

| NCI-H520 (Lung Cancer) | 19 |

| SNU-16 (Gastric Cancer) | 59 |

| KATO III (Gastric Cancer) | 73 |

Data sourced from a study on pan-FGFR covalent inhibitors. nih.gov

Identification of Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For derivatives of this compound, several key pharmacophoric features have been identified through computational modeling and X-ray crystallography.

These essential features generally include:

A Hydrogen Bond Donor: The amino group at the 5-position or other introduced functionalities often acts as a crucial hydrogen bond donor, interacting with key residues in the target protein's active site.

A Hydrogen Bond Acceptor: The nitrogen atoms within the pyrazole ring are effective hydrogen bond acceptors. Modifications, such as the addition of a carboxamide group at the 4-position, introduce further acceptor sites. nih.gov

Aromatic/Hydrophobic Regions: The 1-(4-chlorophenyl) group serves as a critical hydrophobic moiety that typically occupies a hydrophobic pocket within the target protein. mdpi.com The pyrazole ring itself also contributes to hydrophobic interactions.

Defined Spatial Arrangement: The relative orientation of these features is paramount for effective binding.

In studies of 5-amino-1H-pyrazole-4-carboxamide derivatives as FGFR inhibitors, X-ray co-crystal structures revealed that the core scaffold forms conserved hydrogen bonds with the hinge region of the kinase. nih.gov Similarly, for pyrazole-based inhibitors of Janus kinases (JAKs), pharmacophore models consistently highlight a hydrogen bond donor interacting with a glutamate residue and a hydrogen bond acceptor interacting with a leucine residue in the hinge region. mdpi.com A five-point pharmacophore model developed for a different class of pyrazole-containing kinase inhibitors identified one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature as essential for activity. researchgate.net These models confirm that the pyrazole core acts as a foundational scaffold, positioning the key interacting groups in the correct orientation for high-affinity binding.

Influence of Substituents on Biological Activity Profiles

The nature and position of substituents on the pyrazole and the N-phenyl ring are critical determinants of the biological activity profile. The substitution pattern dictates not only potency but also selectivity across different targets.

N1-Aryl Group: The presence of an aryl group, such as the 4-chlorophenyl ring, at the N1 position is often vital for activity. The physicochemical properties of substituents on this ring can fine-tune the compound's efficacy. For example, in a series of pyrazole derivatives targeting EGFR tyrosine kinase, a trifluoromethyl group at the para position of a phenyl ring resulted in the most potent anticancer activity, indicating that electron-withdrawing groups can be favorable. mdpi.com

C3-Position: This position is a key point for modification to enhance potency. In antitumor pyrazoles, attaching heterocyclic ring systems like 1,3,4-oxadiazoles or 1,2,4-triazoles at this position led to highly active compounds. nih.govresearchgate.net The specific substituents on these appended rings further modulate activity; for instance, a 3,4,5-trimethoxyphenyl group on the oxadiazole ring was particularly effective. nih.gov

C4-Position: This position is tolerant to a variety of substituents that can be used to modulate activity and selectivity. The introduction of a carboxamide or carbonitrile group at C4 has been a successful strategy for developing potent kinase inhibitors. nih.govscirp.org In a series of 3-aryl-4-alkylpyrazol-5-amines, the introduction of an alkyl group at C4 led to compounds with significant anti-proliferation activity against osteosarcoma and lung cancer cells. nih.gov

C5-Position: The 5-amino group is a cornerstone of the scaffold's activity, often acting as a key hydrogen bond donor. Modifying this group, for instance by converting it into a hydrazone linker, has been used to graft different aryl groups onto the core, leading to potent multi-target anti-inflammatory agents that inhibit COX-2 and carbonic anhydrase. researchgate.net

Optimization Strategies for Potency and Selectivity

The optimization of this compound derivatives into clinical candidates requires strategic modifications to maximize potency against the intended target while minimizing effects on other proteins.

One key strategy is structure-based drug design , which utilizes high-resolution structural information of the target protein. By analyzing the co-crystal structure of a lead compound bound to its target, such as an FGFR kinase, researchers can identify unoccupied pockets and key interaction points. nih.govacs.org This knowledge guides the design of new analogs with substituents that can form additional favorable interactions. For example, a step-by-step optimization of 1H-pyrazole-3-carboxamide derivatives showed that combining a piperazine (B1678402) group (to interact with a hydrophilic pocket), a benzene (B151609) linker, and a bulky fused ring (to occupy a deep hydrophobic pocket) significantly increased inhibitory activity against both CDK and FLT3 kinases. mdpi.com

Another advanced strategy is the development of covalent inhibitors . This approach involves incorporating a reactive group (a "warhead") into the inhibitor's structure that can form an irreversible covalent bond with a specific, non-catalytic cysteine residue near the active site of the target protein. This strategy was successfully employed for 5-amino-1H-pyrazole-4-carboxamide derivatives, leading to potent and irreversible pan-FGFR inhibitors. nih.gov This covalent binding can lead to prolonged duration of action and high potency.

Furthermore, a critical aspect of optimization is achieving selectivity , particularly among closely related proteins like different kinase family members. Subtle structural modifications can exploit minor differences in the amino acid composition of the active sites. For FGFR inhibitors, iterative design and synthesis have been used to develop compounds with moderate selectivity for FGFR2 over the highly homologous FGFR1 and FGFR3. acs.org This often involves fine-tuning the size and shape of substituents to fit the unique topology of the target's P-loop or other specific regions. acs.org By combining these rational design strategies, the general this compound scaffold can be refined into highly potent and selective drug candidates.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in predicting a wide range of properties, including molecular geometry, electronic distribution, and vibrational frequencies. While direct DFT studies on 4-(4-chlorophenyl)-1H-pyrazol-5-amine are not extensively detailed in the provided results, research on analogous pyrazole (B372694) derivatives provides a clear framework for the application and utility of this method.

Studies on similar compounds, such as 5-(4-fluorophenyl)-1H-pyrazol-3-amine and various pyrazoline derivatives, consistently employ DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(2d,p) or 6-311G(d,p), to optimize molecular structures. tandfonline.comtandfonline.com These calculations are fundamental for determining key geometric parameters like bond lengths and angles.

The electronic properties are a primary focus of DFT analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, in a study of pyrazole carbamaldehyde, the HOMO-LUMO gap was calculated to understand its reactive sites. asrjetsjournal.org The Molecular Electrostatic Potential (MEP) is another crucial output, which maps the electrostatic potential onto the electron density surface, identifying nucleophilic (negative potential) and electrophilic (positive potential) regions of the molecule. tandfonline.com

Vibrational analysis is performed by calculating the harmonic vibrational frequencies at the optimized geometry. asrjetsjournal.org This theoretical spectrum is then compared with experimental FT-IR data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. tandfonline.commdpi.com

Table 1: Typical Parameters Investigated Using DFT for Pyrazole Derivatives

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and electronic transitions. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack. tandfonline.com |

Quantum Chemical Descriptors for Predictive Modeling

Quantum chemical descriptors are numerical values derived from the electronic and geometric structure of a molecule, used to quantify its properties and predict its behavior. These descriptors are essential for building predictive models, such as Quantitative Structure-Activity Relationships (QSAR). DFT calculations are the primary source for these descriptors.

For pyrazole derivatives, a range of global reactivity descriptors are calculated to create a comprehensive electronic profile of the molecule. asrjetsjournal.org These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Key quantum chemical descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ ≈ (IP + EA)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (IP - EA)/2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential).

These descriptors have been successfully used in developing QSAR models for various biological activities, including the anti-maximal electroshock induced seizure (anti-MES) activity of 1H-pyrazole-5-carboxylic acid derivatives. dergipark.org.tr

Table 2: Key Quantum Chemical Descriptors and Their Formulas

| Descriptor | Formula (based on Koopmans' theorem) |

|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO |

| Electron Affinity (EA) | EA ≈ -ELUMO |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | η ≈ -(EHOMO - ELUMO)/2 |

| Chemical Softness (S) | S ≈ 2/(-EHOMO + ELUMO) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a potential drug molecule interacts with its biological target at the atomic level.

For derivatives of this compound, molecular docking studies have been instrumental in elucidating their mechanism of action against various diseases. For example, novel N'-arylidene-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazides were synthesized and evaluated as potential hypoglycemic and antioxidant agents. nih.gov Molecular docking simulations were performed to understand their interaction with the Cannabinoid Receptor 1 (CB1R). The results suggested that a hydroxyl group on the ligand could form an important interaction with the amino acid residue Asn287 of the receptor, providing a plausible explanation for the observed biological activity. nih.gov

Similarly, docking studies on pyrazole derivatives have been used to identify potential inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 8 (CDK8). researchgate.netchemmethod.com These simulations reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. The binding affinity is often quantified by a docking score, which estimates the binding free energy. In a study on pyrazole-carboxamides as carbonic anhydrase inhibitors, docking results showed that the synthesized compounds had better interactions than the standard inhibitor, Acetazolamide. nih.gov

Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Target Protein | Key Findings |

|---|---|---|

| N'-arylidene pyrazole-3-carbohydrazides | Cannabinoid Receptor 1 (CB1R) | Interaction with Asn287 proposed as crucial for hypoglycemic activity. nih.gov |

| Pyrazole-based inhibitors | Cyclin-Dependent Kinase 8 (CDK8) | Pyrazole scaffold facilitated strong interactions with the enzyme. chemmethod.com |

| Dihydropyrazole niacinamide derivatives | V600E mutant BRAF kinase | Docking simulation helped determine the probable binding model. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of newly designed compounds and to understand which molecular properties are important for their biological function.

For pyrazole derivatives, several QSAR studies have been conducted to guide the design of more potent inhibitors for various targets. A study on 1H-pyrazole derivatives as EGFR inhibitors utilized a 5D-QSAR methodology, which considers the induced-fit models of the ligand-receptor complex. nih.gov This advanced QSAR model highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for the inhibitory activity. nih.gov

In another study, 3D-QSAR models (CoMFA and CoMSIA) were developed for novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF(V600E) inhibitors. nih.gov These models provided insights into the pharmacophore required for potent inhibitory activity, which could be used to design new and more effective agents. nih.gov Furthermore, a QSAR model was developed for 1H-pyrazole-5-carboxylic acid derivatives to predict their anti-MES activity. This model, based on descriptors like dipole moment, LUMO energy, and polar surface area, successfully identified several new derivatives with potentially improved activity. dergipark.org.tr

Table 4: Statistical Parameters of a Sample QSAR Model for Anti-MES Activity

| Parameter | Value | Description |

|---|---|---|

| R² | 0.937 | Coefficient of determination (goodness of fit) |

| R²adj | 0.928 | Adjusted R² |

| Q² (Cross-validated R²) | 0.913 | Predictive ability of the model (internal validation) |

| R²pred | 0.929 | Predictive ability for an external test set |

Source: Data from a QSAR study on 1H-pyrazole-5-carboxylic acid derivatives. dergipark.org.tr

Virtual Screening Approaches in Drug Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. High-Throughput Virtual Screening (HTVS) leverages computational power to rapidly assess thousands to millions of compounds, making it a cost-effective and efficient alternative to experimental high-throughput screening. chemmethod.com

The pyrazole scaffold is a common feature in many biologically active molecules, making it an attractive starting point for virtual screening campaigns. In one such study, HTVS was used to screen a library of over 12,000 pyrazole compounds to identify novel inhibitors of CDK8, a key enzyme in cancer progression. chemmethod.comchemmethod.com This approach successfully identified several hit compounds with favorable pharmacokinetic profiles. chemmethod.comchemmethod.com

Another virtual screening effort focused on pyrazole derivatives of usnic acid to discover new anti-hyperglycemic agents targeting the PPARγ receptor. nih.gov The screening process involved filtering compounds based on physicochemical properties, drug-likeness (Lipinski's Rule of Five), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, followed by molecular docking. This multi-step process led to the identification of lead molecules with promising binding energies. nih.gov Structure-based virtual screening has also been employed to discover pyrazole-based proteasome inhibitors, which have shown efficacy in suppressing tumor growth in vivo. acs.org

Table 5: Examples of Virtual Screening Campaigns with Pyrazole Scaffolds

| Target | Screening Method | Library Size | Key Outcome |

|---|---|---|---|

| Cyclin-Dependent Kinase 8 (CDK8) | High-Throughput Virtual Screening (HTVS) | 12,606 pyrazole compounds | Identification of seven type I and two type II inhibitors. chemmethod.comchemmethod.com |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Virtual screening with docking and ADMET prediction | Library of pyrazole derivatives of usnic acid | Identification of seven hit compounds with good docking scores and drug-like properties. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Virtual screening and molecular docking | Library of new pyrazole derivatives | Identification of six derivatives with respectable attachment energies. researchgate.net |

Future Directions and Emerging Research Avenues for Pyrazole Amine Compounds

Development of Novel Pyrazole-Based Therapeutic Agents

The pyrazole (B372694) scaffold is a fertile ground for the development of new drugs, with numerous derivatives in preclinical and clinical development. nih.govdntb.gov.ua Researchers are actively designing and synthesizing novel pyrazole-based compounds to target a multitude of diseases with greater efficacy and fewer side effects. nih.govresearchgate.net

A primary area of focus is oncology . Pyrazole derivatives are being engineered as potent anticancer agents that function through various mechanisms, including the inhibition of kinases—enzymes often overactive in cancer cells. nih.govnih.gov For example, pyrazole-based molecules have been developed as inhibitors of critical signaling pathways like VEGFR-2, which is involved in tumor angiogenesis, and PI3K, crucial for cancer cell survival. nih.gov Structure-activity relationship (SAR) studies are pivotal in this area, demonstrating that specific substitutions on the pyrazole ring can dramatically enhance anticancer activity and selectivity against various cancer cell lines, including breast, lung, and colon cancer. nih.govnih.gov

Beyond cancer, the threat of antimicrobial resistance has spurred the development of new antibacterial and antifungal agents. nih.gov Pyrazole-chalcone hybrids, for instance, have shown significant activity against a wide range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, pyrazole derivatives are being investigated for a host of other conditions. Their anti-inflammatory properties are well-documented, and new compounds are being designed as more selective inhibitors of enzymes like cyclooxygenase (COX). researchgate.netnih.gov There is also growing interest in their potential as treatments for neurodegenerative diseases and viral infections like Hepatitis A and Herpes simplex. nih.gov

Table 1: Selected Pyrazole Derivatives and Their Therapeutic Targets

| Derivative Class | Therapeutic Target/Application | Research Findings | Citation |

|---|---|---|---|

| Pyrazole Benzothiazole Hybrids | Antiangiogenic (Cancer) | Potent activity against multiple cancer cell lines with IC50 values ranging from 3.17 to 6.77 µM. | nih.gov |

| Pyrazole Carbaldehyde Derivatives | PI3 Kinase Inhibitor (Breast Cancer) | Exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. | nih.gov |

| Pyrazole–Chalcone Hybrids | Antimicrobial | Displayed considerable antibacterial activity, particularly against Mycobacterium tuberculosis. | nih.gov |

| Aminopyrazole Derivatives | JAK1/Tyk2 Inhibitor (Autoimmune Diseases) | Designed for the treatment of severe autoimmune disorders. | nih.gov |

Integration with Advanced Technologies (e.g., Nanotechnology Applications)

The fusion of pyrazole chemistry with nanotechnology is creating novel opportunities for improved diagnostics and therapeutics. researchgate.net Nanoparticles can act as sophisticated delivery vehicles for pyrazole-based drugs, overcoming challenges like poor water solubility and enhancing targeted delivery to diseased tissues. nih.govnih.gov

One strategy involves encapsulating hydrophobic pyrazole compounds within carriers like solid lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles (LPHNPs). nih.gov This nano-formulation can improve the drug's bioavailability and therapeutic index. nih.govnih.gov Studies have shown that nanoparticle versions of a pyrazolo[3,4-c]pyridazin-3-amine derivative demonstrated enhanced cytotoxic efficacy against liver, colon, and breast cancer cell lines compared to the original compound. nih.gov

Moreover, nanotechnology enables the creation of "smart" drug delivery systems. Nanoparticles can be functionalized with targeting moieties that guide the pyrazole-based payload specifically to cancer cells, minimizing damage to healthy tissues. mdpi.com For instance, pyrazole-enriched cationic nanoparticles have been developed as a promising antibacterial agent, where the nanoparticle structure enhances the intrinsic antimicrobial effects of the pyrazole compound. nih.gov The modification of natural polymers like chitosan (B1678972) with pyrazole structures and their subsequent combination with zinc oxide nanoparticles is another approach being explored to boost anticancer activity. mdpi.com

Green Chemistry Principles in Aminopyrazole Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to make the synthesis of compounds like aminopyrazoles more sustainable and environmentally friendly. acs.org Traditional synthesis methods often rely on harsh conditions and toxic solvents, generating significant chemical waste. thieme-connect.com

Modern, greener approaches are revolutionizing pyrazole synthesis. Key strategies include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often allows for solvent-free conditions, leading to higher yields and cleaner reactions. mdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a major focus. thieme-connect.comnih.gov Water-based syntheses, sometimes assisted by catalysts like cetyltrimethylammonium bromide (CTAB), are becoming more common. thieme-connect.com

Catalysis: The development of efficient and recyclable catalysts, including magnetic nanoparticles, is crucial. rsc.orgajgreenchem.com For example, a recyclable magnetic nanocatalyst (Fe3O4@SiO2@vanillin@thioglycolic acid) has been used for the high-yield, rapid synthesis of 5-aminopyrazole-4-carbonitriles under solvent-free conditions. rsc.org

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is inherently more atom-economical and efficient than multi-step syntheses. acs.orgresearchgate.net

Table 2: Comparison of Synthesis Methods for Pyrazole Derivatives

| Method | Key Features | Advantages | Citation |

|---|---|---|---|

| Conventional Heating | Often requires long reaction times and organic solvents. | Well-established procedures. | thieme-connect.com |

| Microwave Irradiation | Rapid heating, shorter reaction times. | Increased yields, reduced side reactions, often solvent-free. | mdpi.com |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to promote the reaction. | Reduced reaction time, improved yields, eco-friendly. | mdpi.com |

| Magnetic Nanocatalysis | Employs a reusable magnetic catalyst. | Easy catalyst recovery, high efficiency, environmentally benign. | rsc.org |

Addressing Unmet Medical Needs Through Pyrazole Scaffold Innovation

The versatility of the pyrazole scaffold makes it an ideal starting point for designing innovative drugs to tackle diseases with limited or no effective treatments. nih.govnih.gov The ability to easily modify the pyrazole ring allows chemists to fine-tune the pharmacological properties of a molecule to hit specific biological targets. nih.govmdpi.com

A significant area of unmet need is in the treatment of neurodegenerative disorders like Alzheimer's disease. Researchers are exploring pyrazole derivatives as potential inhibitors of enzymes implicated in the progression of these diseases. researchgate.net

In the realm of infectious diseases , the pyrazole framework is being used to develop drugs against multidrug-resistant pathogens. nih.gov This includes creating inhibitors for novel bacterial targets, which is essential for overcoming existing resistance mechanisms. nih.gov The drug Lenacapavir, which contains a pyrazole moiety, represents a major advance in treating multidrug-resistant HIV-1 infection due to its long-acting nature. nih.gov

Furthermore, pyrazole derivatives are being investigated for metabolic diseases and rare genetic disorders. researchgate.net For example, Futibatinib, a pyrimidine-fused pyrazole, was approved to treat a specific type of bile duct cancer harboring a particular genetic mutation, heralding a new era of precision oncology. nih.gov The development of Ziresovir for treating Respiratory Syncytial Virus (RSV) infection, a condition with a significant unmet clinical need in infants, further highlights the scaffold's importance. acs.org By continuing to innovate around this privileged scaffold, scientists aim to deliver novel therapies for some of the most challenging medical conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-chlorophenyl)-1H-pyrazol-5-amine, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Step 1 : React 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine.

- Step 2 : Condense with ethyl acetoacetate under reflux (60–80°C, 6–8 hours) to yield 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-one.

- Step 3 : Methylate using methyl iodide (K₂CO₃, DMF, 24 hours) to introduce the methoxymethyl group .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) to enhance regioselectivity.

Q. How should researchers ensure compound stability during storage?

- Protocol :

- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C.

- Characterize degradation products using LC-MS after accelerated stability testing (40°C/75% RH for 30 days) .

Q. What analytical techniques are critical for characterizing purity and structure?

- Techniques :

- Purity : HPLC (C18 column, methanol/water gradient, UV detection at 254 nm).

- Structure : ¹H/¹³C NMR (DMSO-d₆, δ 6.8–8.2 ppm for aromatic protons) and FT-IR (N-H stretch at ~3300 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

- Assay Design :

- Test enzyme inhibition (e.g., kinases) using fluorescence-based assays (IC₅₀ determination).

- Compare activity against analogs (e.g., 4-(4-fluorophenyl) derivatives) to assess SAR .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Protocol :

- Grow single crystals via vapor diffusion (acetonitrile/water).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL (R-factor < 0.05).

- Validate H-bonding (N-H⋯O/N interactions) and Cl-substituent orientation .

Q. What computational methods elucidate electronic properties and reactivity?

- Methods :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential (ESP) surfaces.

- Use Multiwfn to analyze frontier orbitals (HOMO-LUMO gap) and Fukui indices for nucleophilic/electrophilic sites .

Q. How can researchers resolve contradictions in reported enzyme inhibition data?

- Analysis Framework :

- Validate binding affinity via SPR (KD measurement) or ITC (ΔH, ΔS determination).

- Cross-check with molecular docking (AutoDock Vina) to identify key residues (e.g., hinge-region interactions in kinases) .

Q. What strategies differentiate biological activity between this compound and its analogs?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.